
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a methoxy group attached to the azetidine ring
准备方法
The synthesis of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-methoxyazetidine-1-carboxylate with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
化学反应分析
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The carbonyl group in the azetidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodoethyl group with an amine would yield a tert-butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate.
科学研究应用
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Potential applications include the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it a versatile tool in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups or structural motifs.
作用机制
The mechanism of action of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be compared to other azetidine derivatives, such as:
tert-Butyl 3-(2-chloroethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a chloroethyl group instead of an iodoethyl group. The iodoethyl group is more reactive in substitution reactions.
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a bromoethyl group. The bromoethyl group is less reactive than the iodoethyl group but more reactive than the chloroethyl group.
tert-Butyl 3-(2-hydroxyethyl)-3-methoxy-azetidine-1-carboxylate: Contains a hydroxyethyl group, which can participate in hydrogen bonding and increase the compound’s solubility in water.
The uniqueness of this compound lies in its iodoethyl group, which provides higher reactivity and versatility in chemical reactions compared to its chloroethyl and bromoethyl counterparts.
属性
分子式 |
C11H20INO3 |
|---|---|
分子量 |
341.19 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-iodoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
InChI 键 |
WGBOVKNXMOLRDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCI)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


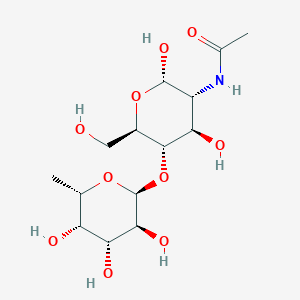
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
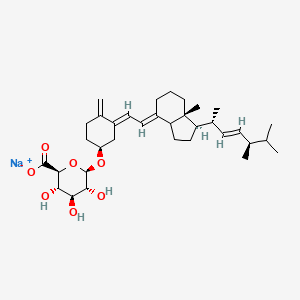
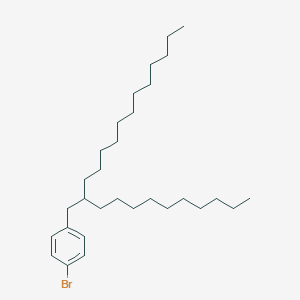
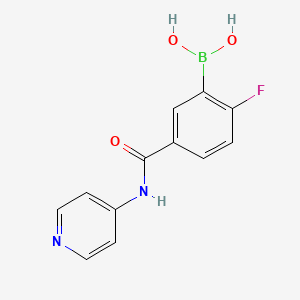

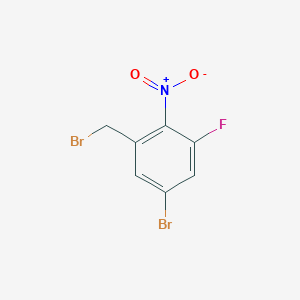
![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)

![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
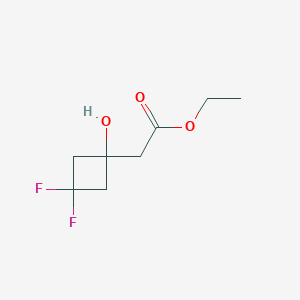


![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
